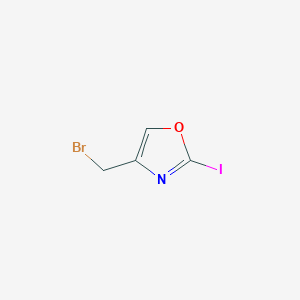

4-(Bromomethyl)-2-iodooxazole

Description

Historical Context and Significance of Oxazole (B20620) Core Structures in Chemical Research

The study of oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has a rich history dating back to the 19th century. wikipedia.orgthieme-connect.de The first derivative, initially named "azobenzil," was synthesized from benzil (B1666583) in 1840, and the parent name "oxazole" was coined by Arthur Hantzsch in 1887. thieme-connect.de Early research was sporadic until the Second World War, when the structural elucidation of penicillin, initially thought to contain an oxazole ring, spurred significant interest in this class of compounds. thieme-connect.de

The significance of the oxazole core stems from its presence in a vast array of natural products and biologically active molecules. mdpi.comnih.gov These structures are integral to many pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net Found predominantly in marine organisms, oxazole-containing peptides exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and cytotoxic properties. nih.gov The stability and specific electronic distribution conferred by the oxazole moiety are crucial for molecular recognition processes, such as peptide-protein and DNA/RNA interactions. nih.gov

A pivotal discovery that broadened the synthetic utility of oxazoles was the finding that they can act as dienes in Diels-Alder reactions. This reactivity provides a pathway to other important heterocyclic systems like pyridines and furans, famously demonstrated in the synthesis of pyridoxine (B80251) (Vitamin B6). wikipedia.orgthieme-connect.de Despite being less basic than related azoles like imidazole, the oxazole ring undergoes various chemical transformations, making it a versatile scaffold in chemical research. wikipedia.orgthieme-connect.de

Overview of Highly Functionalized Oxazole Derivatives in Contemporary Synthetic Chemistry

In modern organic synthesis, highly functionalized oxazole derivatives are recognized as privileged building blocks for constructing complex molecular architectures. chemrxiv.orgnih.gov Their importance is underscored by their role as key intermediates in the synthesis of numerous natural products and pharmacologically active agents. nih.govtandfonline.com Contemporary research focuses on developing efficient and versatile methods for synthesizing these substituted oxazoles, moving beyond classical methods like the Robinson-Gabriel synthesis. wikipedia.orgacs.orgorganic-chemistry.org

Modern synthetic strategies often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, to introduce a wide range of substituents onto the oxazole core. organic-chemistry.orgethernet.edu.et These methods offer high efficiency and broad functional group tolerance, allowing for the construction of diverse molecular libraries for drug discovery. organic-chemistry.org The development of one-pot, multicomponent reactions has further streamlined the synthesis of complex oxazoles from simple, readily available starting materials. tandfonline.com

The strategic placement of functional groups on the oxazole ring is crucial for its application. For example, halogenated oxazoles serve as versatile handles for further chemical modifications. chemrxiv.orgresearchgate.net The presence of halogens at specific positions allows for selective reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling, enabling the stepwise and controlled elaboration of the molecule. evitachem.comnih.gov This ability to create diverse substitution patterns is essential for fine-tuning the biological activity and physical properties of the final products, making functionalized oxazoles indispensable tools in medicinal chemistry and materials science. chemrxiv.orgevitachem.com

Rationale for Investigating 4-(Bromomethyl)-2-iodooxazole as a Pivotal Synthetic Intermediate

The chemical compound this compound is a prime example of a highly functionalized oxazole designed for advanced synthetic applications. The rationale for its investigation lies in its unique structural features, which combine two distinct and orthogonally reactive halogenated sites on a single, stable heterocyclic core.

The key attributes of this compound are:

The 4-(Bromomethyl) Group: The bromomethyl group (-CH₂Br) at the C4 position is highly susceptible to nucleophilic substitution reactions. nih.gov This reactivity is analogous to that of a benzylic halide, allowing for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and carbanions. nih.gov This site serves as a key point for extending the molecular structure and introducing diverse functional groups.

The 2-Iodo Group: The iodine atom at the C2 position is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. ethernet.edu.etevitachem.com The carbon-iodine bond is significantly more reactive in these transformations than carbon-bromine or carbon-chlorine bonds, enabling highly selective C-C or C-N bond formation at this position. researchgate.net

Orthogonal Reactivity: The distinct reactivity of the two halogenated moieties allows for selective, stepwise functionalization. One site can be reacted while the other remains intact, providing precise control over the synthesis of complex, trisubstituted oxazoles. For instance, a cross-coupling reaction can be performed at the C2-iodo position, followed by a nucleophilic substitution at the C4-bromomethyl group, or vice versa.

This dual reactivity makes this compound a powerful and versatile building block. It provides a strategic and efficient pathway to complex molecules that might otherwise require lengthy and less efficient synthetic routes. Its investigation is driven by the need for advanced intermediates that can streamline the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Structure

3D Structure

Properties

Molecular Formula |

C4H3BrINO |

|---|---|

Molecular Weight |

287.88 g/mol |

IUPAC Name |

4-(bromomethyl)-2-iodo-1,3-oxazole |

InChI |

InChI=1S/C4H3BrINO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |

InChI Key |

BUNKBELCRZTFJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(O1)I)CBr |

Origin of Product |

United States |

Strategic Synthesis of 4 Bromomethyl 2 Iodooxazole

Foundational Methodologies for Oxazole (B20620) Ring Construction

The construction of the oxazole ring can be achieved through various established synthetic strategies. These methods typically involve the cyclization of acyclic precursors and differ in their starting materials, reaction conditions, and the substitution patterns they can generate on the final heterocyclic product.

Van Leusen Synthesis and its Adaptations for Substituted Oxazoles

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com Discovered in 1972, this reaction proceeds under mild, basic conditions and involves a two-step [3+2] cycloaddition pathway. nih.govmdpi.com The TosMIC acts as a three-atom synthon, providing the C2-N-C5 atoms of the oxazole ring. The mechanism begins with the deprotonation of the active methylene (B1212753) group in TosMIC, followed by nucleophilic addition to an aldehyde. The resulting intermediate undergoes intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole. nih.govwikipedia.org

Initially developed for 5-substituted oxazoles, the Van Leusen synthesis has been adapted for more complex structures. nih.gov One significant adaptation is the one-pot synthesis of 4,5-disubstituted oxazoles, which involves the in-situ alkylation of TosMIC with an aliphatic halide prior to the addition of the aldehyde. mdpi.comsorbonne-universite.fr This modification broadens the scope of the reaction, allowing for the introduction of a substituent at the C4 position. The use of ionic liquids as a solvent has been shown to improve the efficiency of this one-pot procedure, providing high yields and allowing for the recycling of the solvent. mdpi.comsorbonne-universite.fr

For the synthesis of a compound like 4-(bromomethyl)-2-iodooxazole, the Van Leusen approach would require significant modification, as it does not directly install substituents at the C2 position. A hypothetical route could involve a post-synthesis halogenation of a pre-formed oxazole, such as the direct lithiation at C2 followed by quenching with an iodine electrophile.

Table 1: Scope of One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids mdpi.com This table illustrates the versatility of the one-pot procedure using various aldehydes and halides.

| Entry | Aldehyde (R¹CHO) | Halide (R²X) | Product (4-R²-5-R¹-oxazole) | Yield (%) |

| 1 | 4-ClC₆H₄CHO | C₆H₅CH₂Br | 4-Benzyl-5-(4-chlorophenyl)oxazole | 94 |

| 2 | 4-NO₂C₆H₄CHO | C₆H₅CH₂Br | 4-Benzyl-5-(4-nitrophenyl)oxazole | 96 |

| 3 | C₆H₅CHO | CH₃(CH₂)₃Br | 4-Butyl-5-phenyloxazole | 89 |

| 4 | 2-Naphthylaldehyde | C₆H₅CH₂Br | 4-Benzyl-5-(2-naphthyl)oxazole | 91 |

| 5 | 4-CH₃OC₆H₄CHO | CH₂=CHCH₂Br | 4-Allyl-5-(4-methoxyphenyl)oxazole | 88 |

Bredereck Reaction in the Context of Halogenated Oxazole Precursors

The Bredereck reaction provides a direct route to 2,4-disubstituted oxazoles through the condensation of α-haloketones with amides. ijpsonline.com This method is recognized for being an efficient, clean, and economical process for oxazole synthesis. ijpsonline.com The reaction mechanism involves the N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the oxazole ring.

The synthesis of halogenated oxazoles via the Bredereck reaction is highly dependent on the choice of halogenated precursors. To construct this compound, one could hypothetically react an appropriately substituted α-haloketone with an iodo-substituted amide. For instance, a plausible α-haloketone would be 1,3-dibromoacetone (B16897) or a similar dihalogenated ketone, which would provide the C4 and C5 carbons and the bromomethyl group. The corresponding amide would need to be iodoacetamide (B48618) to introduce the iodine atom at the C2 position. The careful selection of these starting materials is crucial for achieving the desired substitution pattern on the final oxazole product.

Erlenmeyer-Plöchl Azlactone Synthesis and its Potential for Oxazole Formation

The Erlenmeyer-Plöchl synthesis is a classic reaction that converts N-acylglycines into 5-oxazolones, also known as azlactones. wikipedia.orgresearchgate.net The reaction is typically carried out by condensing an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgresearchgate.net The resulting azlactones are themselves versatile intermediates. While primarily used in the synthesis of amino acids, they can also serve as precursors for oxazoles. wikipedia.orgacs.org

The transformation of the azlactone intermediate into a stable oxazole requires further chemical steps. The azlactone contains a reactive exocyclic double bond and can undergo various reactions. semanticscholar.org To form a fully aromatic oxazole, a series of transformations, potentially including rearrangement, hydrolysis, and decarboxylation, would be necessary. Applying this method to synthesize this compound would be complex. It would require starting with a highly modified N-acylglycine and a specific aldehyde, followed by several post-cyclization steps to install the halogens and remove other functional groups, making it a less direct approach compared to other methods. acs.org

Oxidative Cyclization Approaches to Oxazole Scaffolds

Oxidative cyclization reactions represent a modern and powerful strategy for synthesizing substituted oxazoles. These methods often utilize stable and readily available starting materials like enamides, enaminones, or alkynes and employ an oxidizing agent to facilitate the crucial C-O bond formation and subsequent aromatization. nih.govsioc-journal.cn

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), are effective metal-free oxidants for the synthesis of oxazoles from enamides. chim.itthieme-connect.com These reagents are valued for their low toxicity, high stability, and predictable reactivity. benthamdirect.com In a typical reaction, the hypervalent iodine reagent activates the enamide substrate, promoting an intramolecular oxidative cyclization. thieme-connect.com The reaction often requires a Lewis acid, such as BF₃·OEt₂, and proceeds through the formation of an intermediate that reductively eliminates an iodobenzene (B50100) species to yield the substituted oxazole. thieme-connect.com

This methodology offers a broad substrate scope, accommodating various substituents on the enamide precursor. thieme-connect.com The synthesis of 2,4,5-trisubstituted oxazoles is readily achieved. thieme-connect.com For a target like this compound, this method holds promise. One could envision a pathway starting from an N-propargyl amide, where the hypervalent iodine reagent not only mediates the cyclization but could also be a source of the iodine atom at the C2 position. benthamdirect.com

Table 2: PIDA-Mediated Synthesis of Oxazoles from Enamides thieme-connect.com This table shows the scope of the reaction with various substituents on the enamide starting material.

| Entry | R¹ | R² | R³ | Yield (%) |

| 1 | Ph | CO₂Me | Me | 90 |

| 2 | 4-MeC₆H₄ | CO₂Me | Me | 88 |

| 3 | 4-ClC₆H₄ | CO₂Me | Me | 85 |

| 4 | Ph | Me | Me | 75 |

| 5 | Ph | CO₂Me | Ph | 82 |

A greener alternative to stoichiometric oxidants involves the use of molecular iodine (I₂) as a catalyst in combination with an inexpensive terminal oxidant like molecular oxygen (from air) or dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.netchim.it These iodine-catalyzed aerobic oxidative cyclizations are highly efficient for producing polysubstituted oxazoles from precursors such as enaminones. acs.orgamanote.com

The proposed mechanism involves the iodine-mediated formation of an N-iodo or C-iodo intermediate, which facilitates the intramolecular cyclization onto the carbonyl oxygen. Subsequent oxidation and elimination steps, driven by the terminal oxidant, regenerate the iodine catalyst and lead to the aromatic oxazole product. This transition-metal-free approach is notable for its mild conditions and operational simplicity. acs.org A novel approach based on this principle has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from enaminone derivatives, involving the removal of four hydrogen atoms under mild, aerobic conditions. acs.orgscispace.com The direct use of iodine as a catalyst makes this method particularly interesting for the synthesis of iodo-substituted heterocycles. chim.it

Regioselective Introduction of Halogen Substituents (Bromine and Iodine) on the Oxazole Ring

The oxazole ring is an electron-rich heterocyclic system, but it is deactivated towards electrophilic attack by the electron-withdrawing nitrogen atom. thieme-connect.de This characteristic makes the regioselective introduction of halogens a non-trivial task, often requiring specialized methods to achieve the desired substitution pattern.

Direct halogenation of the oxazole ring can be challenging due to the ring's electronic nature. thieme-connect.de Electrophilic halogenating agents are typically used, but the regioselectivity is highly dependent on the substituents already present on the ring and the reaction conditions. For instance, the bromination of 4-methyl-2-phenyloxazole with bromine in benzene (B151609) leads to the formation of 4-(bromomethyl)-2-phenyloxazole hydrobromide. thieme-connect.de

Transition metal-catalyzed halogenation has emerged as a powerful tool for regioselective C-H functionalization. rsc.orgresearchgate.net Ruthenium and rhodium catalysts, in particular, have been employed for the chlorination, bromination, and iodination of 2-arylbenzo[d]oxazoles using N-halosuccinimides as the halogen source. rsc.orgresearchgate.netrsc.org These reactions can exhibit high regioselectivity, targeting specific positions on the benzoxazole (B165842) scaffold. rsc.orgresearchgate.net For example, a ruthenium catalyst can direct halogenation to the C7-position, while a rhodium catalyst can favor ortho-halogenation on the aryl substituent. rsc.orgrsc.org The mechanism of these reactions can vary, with some proceeding through a single-electron-transfer (SET) radical process and others via a redox-neutral SN2-type mechanism. rsc.orgrsc.org

Lithiation followed by quenching with an electrophilic halogen source is a widely used and effective method for the regiocontrolled synthesis of halo-oxazoles. researchgate.netresearchgate.net This strategy relies on the deprotonation of a specific carbon atom on the oxazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. nih.govwilliams.edu This intermediate can then react with a halogenating agent to introduce a halogen at the desired position.

The regioselectivity of lithiation is influenced by the substituents on the oxazole ring. For instance, in 2,4-disubstituted oxazoles, lithiation can occur at different positions depending on the nature of the substituents and the base used. williams.edu In some cases, protecting groups can be used to direct lithiation to a specific site. For example, a triisopropylsilyl (TIPS) group at the C-2 position can direct lithiation to the C-5 position. The choice of base is also critical; for example, lithium diethylamide has been shown to alter the regioselectivity of alkylation in 2-methyl-4-phenyloxazole (B1595679) by mediating the equilibration of lithiated intermediates. williams.edu

This methodology has been successfully applied to synthesize various bromooxazoles on a multigram scale. researchgate.net The resulting halo-oxazoles are versatile building blocks for further functionalization through cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netnih.gov

The halogen dance reaction is a base-induced isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. nih.govwhiterose.ac.uk This rearrangement has proven to be a valuable synthetic tool for accessing substituted oxazoles that are difficult to obtain through other methods. thieme-connect.comacs.org

The reaction is typically initiated by deprotonation of the oxazole ring at a position adjacent to the halogen using a strong base like lithium diisopropylamide (LDA). nih.gov This is followed by a series of halogen-metal exchange steps that ultimately lead to the migration of the halogen to a more thermodynamically stable position. nih.gov The halogen dance has been successfully applied to both bromo- and iodooxazoles. thieme-connect.comresearchgate.net For instance, 5-iodooxazoles can be rearranged to 4-iodooxazoles, and 5-bromooxazoles can be converted to their 4-bromo isomers. nih.govthieme-connect.comresearchgate.net

The efficiency and outcome of the halogen dance reaction can be influenced by several factors, including the choice of base and the presence of catalysts. researchgate.net Studies have shown that the use of a catalytic amount of a bromooxazole can significantly improve the yield of the iodo-dance reaction. researchgate.net

Table 1: Halogen Dance Rearrangement of 5-Iodooxazole (B2690904) with Various Bases researchgate.net

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Results |

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), 5-iodooxazole (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No reaction |

| 4 | NaNH₂ | 3.0 | DMF | 0 | No reaction |

| 5 | NaNH₂ | 1.5 | NH₃ | -78 | No reaction |

| 6 | KH | 2.0 | THF | 0 | No reaction |

| 7 | KDA | 1.5 | THF | -78 | 4-iodooxazole (46%), 5-iodooxazole (54%) |

| 8 | n-BuLi | 1.0 | THF | -78 | 5-iodooxazole (98%) |

Specific Synthetic Pathways to this compound

The synthesis of this compound presents a unique challenge due to the need to introduce three distinct functionalities—a bromine, an iodine, and a methyl group—at specific positions on the oxazole ring.

A plausible multi-step synthesis of this compound would likely involve a sequence of reactions that build the oxazole ring and then introduce the desired substituents in a controlled manner. One approach could start with the synthesis of a 4-methyloxazole (B41796) derivative, which can then undergo sequential halogenation. youtube.com

For instance, a 4-methyloxazole could first be iodinated at the 2-position. This could potentially be achieved through lithiation at the 2-position followed by quenching with an iodine source. Subsequently, the methyl group at the 4-position could be brominated, for example, using N-bromosuccinimide (NBS) under radical conditions. nih.gov

Alternatively, a 2-iodooxazole (B2367723) could be synthesized first, followed by the introduction of a bromomethyl group at the 4-position. The synthesis of 2-(bromomethyl)oxazoles has been reported, and these compounds are known to be reactive intermediates for further chemical transformations. nih.govbeilstein-journals.org

Continuous flow chemistry offers several advantages for the synthesis of complex molecules like this compound, including improved safety, scalability, and efficiency. ijpsonline.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. durham.ac.uk

A continuous flow process for the synthesis of 2-(bromomethyl)oxazoles has been developed. beilstein-journals.org This process involves the thermolysis of vinyl azides to form azirines, which then react with bromoacetyl bromide to generate the 2-(bromomethyl)oxazole. beilstein-journals.org This intermediate can then be subjected to further reactions in a continuous flow setup. For the synthesis of this compound, one could envision a multi-step flow process where a suitably substituted precursor is first converted to a 2-iodooxazole, followed by a downstream bromination step.

The use of solid-supported reagents and catalysts in flow reactors can further enhance the efficiency of the synthesis by simplifying purification and allowing for the automation of the entire process. durham.ac.uk This approach has been successfully used for the synthesis of 4,5-disubstituted oxazoles. durham.ac.uk

Optimization of Reaction Conditions and Yields

The strategic synthesis of this compound is a multi-step process that requires careful optimization of each reaction to maximize the yield and purity of the final product. The synthetic pathway primarily involves two key transformations: the regioselective iodination of a 4-methyloxazole precursor at the C-2 position and the subsequent free-radical bromination of the C-4 methyl group. Research efforts have focused on fine-tuning the parameters for each of these steps to achieve high efficiency.

The iodination of the oxazole ring is typically accomplished using an electrophilic iodine source. The electron-withdrawing nature of the nitrogen atom in the oxazole ring deactivates it towards electrophilic attack, necessitating carefully chosen conditions to achieve regioselectivity. thieme-connect.de Following the successful iodination to form 2-iodo-4-methyloxazole, the subsequent transformation targets the methyl group. This is typically achieved via a Wohl-Ziegler reaction, which involves a free-radical mechanism to selectively brominate the allylic/benzylic position. organic-chemistry.orgmasterorganicchemistry.com

Optimization of the Iodination of 4-Methyloxazole

The introduction of an iodine atom at the C-2 position of 4-methyloxazole is a critical step. The optimization process involves screening various iodinating agents, catalysts, solvents, and temperature profiles. N-Iodosuccinimide (NIS) has been identified as an effective iodinating agent for various aromatic and heterocyclic compounds. organic-chemistry.org The use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can significantly enhance the reaction rate and yield by activating the NIS. organic-chemistry.orgresearchgate.net

Initial studies without an acid catalyst or using milder conditions often result in lower yields or require prolonged reaction times. The selection of the solvent is also crucial; polar aprotic solvents are generally preferred. Researchers have systematically varied these parameters to identify the optimal conditions that favor the formation of the desired 2-iodo-4-methyloxazole isomer over other potential by-products.

Table 1: Optimization of Iodination Conditions for 4-Methyloxazole

This table represents a hypothetical optimization based on established principles for similar reactions. organic-chemistry.orgresearchgate.net

Optimization of the Free-Radical Bromination of 2-Iodo-4-methyloxazole

The second key transformation is the selective bromination of the methyl group at the C-4 position of the 2-iodo-4-methyloxazole intermediate. This reaction is a classic example of a Wohl-Ziegler bromination, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator. masterorganicchemistry.com The efficiency of this reaction is highly dependent on the choice of solvent, the radical initiator, and the reaction temperature. researchgate.net

Carbon tetrachloride (CCl₄) was historically a common solvent for these reactions, but due to its toxicity, alternative solvents like 1,2-dichlorobenzene (B45396) or acetonitrile (B52724) are now preferred. researchgate.netlibretexts.org The reaction is initiated either by light or by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). blogspot.com Optimization studies focus on finding the right balance of reagent stoichiometry and temperature to maximize the yield of the desired 4-(bromomethyl) product while minimizing the formation of dibrominated or other side products. An investigation into the effect of solvent and temperature revealed that 1,2-dichlorobenzene at 80 °C can provide superior yields compared to other common solvents. researchgate.net Further optimization of the amounts of NBS and initiator can push the yield even higher. researchgate.net

Table 2: Optimization of Benzylic-type Bromination of 2-Iodo-4-methyloxazole

This table represents a hypothetical optimization based on established principles for similar reactions. researchgate.net

Through these systematic optimization studies, a robust and high-yielding synthetic route to this compound can be established. The optimal conditions identified are crucial for the efficient production of this versatile chemical intermediate for further synthetic applications.

Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Iodooxazole

Reactivity Profile of the Bromomethyl Group

The bromomethyl group at the C4 position of the oxazole (B20620) ring exhibits reactivity similar to that of a benzylic halide, making it an excellent electrophilic site for a variety of synthetic transformations. nih.gov Its reactivity is more pronounced compared to the analogous chloromethyl derivative, rendering it a versatile handle for introducing diverse functional groups. nih.gov

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary reaction pathway for the bromomethyl group involves nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. These reactions are fundamental for the synthetic utility of 4-(bromomethyl)-2-iodooxazole, allowing for the introduction of nitrogen, oxygen, and sulfur-containing functional groups.

The bromomethyl group readily reacts with various primary and secondary amines to yield the corresponding aminomethyl derivatives. nih.gov These reactions typically proceed under standard nucleophilic substitution conditions. The resulting 4-(aminomethyl)-2-iodooxazoles are valuable intermediates, as substituted aminoalkyl oxazoles have been explored for their biological activities. nih.govbeilstein-journals.org A variety of amine nucleophiles, including aliphatic and cyclic amines, can be successfully employed. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles on Analogous Halomethyl Oxazoles Data derived from reactions on 2-(halomethyl)-4,5-diphenyloxazoles. nih.gov

| Amine Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Primary Amines (e.g., R-NH₂) | 2-(Alkylaminomethyl)oxazoles | Solvent (e.g., Methanol), Reflux |

| Secondary Amines (e.g., R₂NH) | 2-(Dialkylaminomethyl)oxazoles | Solvent (e.g., Methanol), Reflux |

| (+)-R-α-Methylbenzylamine | Chiral Secondary Amines (via Schiff base reduction) | 1. Methanol, Reflux; 2. Sodium borohydride, rt |

The electrophilic methylene (B1212753) carbon of the bromomethyl group is also a target for oxygen and sulfur nucleophiles. Reactions with alkoxides or phenoxides lead to the formation of the corresponding ether derivatives. nih.gov Similarly, sulfur nucleophiles, such as thiolates and thiocyanate, react efficiently to form carbon-sulfur bonds, yielding thioethers and thiocyanates, respectively. nih.govnih.gov These reactions significantly broaden the synthetic scope of the parent compound. nih.gov For instance, the reaction with thiophenoxide produces a phenylthiomethyl derivative, which can be further modified, for example, through oxidation to the corresponding sulfone. nih.gov

Table 2: Reactions of Analogous Halomethyl Oxazoles with Oxygen and Sulfur Nucleophiles Data derived from reactions on 2-(halomethyl)-4,5-diphenyloxazoles. nih.gov

| Nucleophile | Reagent Conditions | Product Class | Yield |

|---|---|---|---|

| Phenoxide | Phenol / NaH | 2-(Phenoxymethyl)oxazole | High |

| Alkoxide | Alcohol / NaH | 2-(Alkoxymethyl)oxazole | High |

| Thiophenoxide | Thiophenol / NaH | 2-(Phenylthiomethyl)oxazole | High |

| Thiocyanate | KSCN | 2-(Thiocyanatomethyl)oxazole | High |

A particularly useful transformation of the bromomethyl group is its conversion to an azidomethyl group through nucleophilic displacement with an azide (B81097) salt, typically sodium azide (NaN₃). beilstein-journals.orgbeilstein-journals.org This reaction provides a facile route to 4-(azidomethyl)-2-iodooxazole. nih.govnih.gov The azidomethyl functionality is a versatile synthetic intermediate, most notably for its use in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or for its reduction to a primary amine. nih.govmdpi.com The synthesis is often carried out in a suitable solvent, and in some protocols, the process can be integrated into a continuous-flow setup to manage the stability of the intermediates and products. beilstein-journals.orgbeilstein-journals.orgnih.gov

Carbon-Carbon Bond Formation via Alkylation Reactions at the Methylene Position

The bromomethyl group is sufficiently reactive to act as an alkylating agent for carbon nucleophiles, enabling the formation of new carbon-carbon bonds at the methylene position. nih.gov This is particularly effective with stabilized carbanions, such as those derived from malonic esters. The reaction of this compound with a malonate carbanion, for example, would extend the carbon chain at the C4 position, providing a route to more complex structures like oxazole-containing propanoic acid derivatives. nih.gov This C-alkylation strategy highlights the utility of the bromomethyl group as a reactive scaffold for building more elaborate molecular architectures. nih.gov

Participation in Cyclization Reactions

The functional groups introduced via nucleophilic substitution on the bromomethyl moiety can subsequently participate in intramolecular cyclization reactions, leading to the formation of fused or spiro-heterocyclic systems. For example, a derivative such as 4-((2-aminoethyl)aminomethyl)-2-iodooxazole could potentially undergo intramolecular cyclization to form a piperazinone ring fused to the oxazole. Furthermore, derivatives like 4-((2-aminothiol)methyl)-2-iodooxazole could be used in bioorthogonal chemistry, where condensation with specific reagents can lead to the formation of new heterocyclic rings, such as dihydrothiazoles. nih.gov The bromomethyl group thus serves as an anchor point for constructing bi- or polycyclic frameworks incorporating the oxazole core. evitachem.com

Synergistic Reactivity of Dual Halogenation

The dual halogenation of the oxazole ring with bromine and iodine at different positions gives rise to a synergistic reactivity profile. This allows for controlled, stepwise modifications, leveraging the distinct chemical behavior of the carbon-bromine and carbon-iodine bonds.

The term orthogonal reactivity refers to the ability to selectively address one reactive site in a molecule in the presence of another, due to their differing chemical properties. In this compound, the two halogen substituents exhibit classic orthogonal reactivity.

Reactivity of the 2-Iodo Substituent : The iodine atom at the C2 position of the oxazole ring behaves as a typical aryl iodide. This C(sp²)-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, Heck, and Sonogashira couplings) compared to analogous aryl bromides or chlorides. evitachem.comethernet.edu.et This enhanced reactivity is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle of these reactions. ethernet.edu.et Studies on related iodo-oxazoles confirm their utility in forming carbon-carbon and carbon-heteroatom bonds through these methods. uni-muenchen.de

Reactivity of the 4-Bromomethyl Substituent : The bromomethyl group at the C4 position is analogous to a benzylic bromide. The C(sp³)-Br bond is highly susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, thiols, cyanides, and carbanions. nih.govbeilstein-journals.org Research on analogous 2-(halomethyl)oxazoles shows that the bromomethyl variant is a more reactive alkylating agent than the corresponding chloromethyl compound. nih.gov It can also be utilized in the formation of organometallic reagents. epdf.pubepdf.pub

This differential reactivity allows chemists to perform metal-catalyzed cross-coupling reactions at the C2-iodo position while leaving the 4-bromomethyl group intact, or to carry out nucleophilic displacement at the bromomethyl group without disturbing the C2-iodo bond under appropriate conditions. However, the most common strategy involves exploiting the high reactivity of the C-I bond in cross-coupling first.

The orthogonal reactivity of this compound is best exploited through sequential functionalization strategies to build complex molecular architectures. A typical and highly effective approach involves a two-step process:

Palladium-Catalyzed Cross-Coupling at the C2-Iodo Position : The initial step almost invariably involves a cross-coupling reaction to modify the C2 position. The high reactivity of the iodo substituent allows for mild reaction conditions and a broad scope of coupling partners. sci-hub.seresearchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure at C2 |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Alkyl, Vinyl, Aryl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | Amino |

Nucleophilic Substitution at the 4-Bromomethyl Position : Once the C2 position has been functionalized, the resulting 2-substituted-4-(bromomethyl)oxazole serves as a substrate for the second modification. The bromomethyl group can be displaced by a variety of nucleophiles. nih.govbeilstein-journals.org This step proceeds without affecting the newly installed group at the C2 position, showcasing the robustness of this sequential approach.

Table 2: Representative Nucleophilic Substitution Reactions at the 4-Bromomethyl Position

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amine | R₂NH | -CH₂-NR₂ (Aminomethyl) |

| Thiolate | R-SH, Base | -CH₂-SR (Thiomethyl) |

| Cyanide | NaCN | -CH₂-CN (Cyanomethyl) |

| Malonate Anion | CH₂(CO₂Et)₂, NaH | -CH₂-CH(CO₂Et)₂ |

| Azide | NaN₃ | -CH₂-N₃ (Azidomethyl) |

This stepwise methodology, demonstrated effectively in the analogous 4-bromomethyl-2-chlorooxazole system, provides a powerful and flexible route to novel 2,4-disubstituted oxazoles. researchgate.netresearchgate.netyork.ac.uk

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of the reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves a combination of kinetic, spectroscopic, and computational methods.

While specific kinetic data for this compound is not extensively documented, principles can be drawn from studies on related oxazole systems. For instance, the photo-oxidation of oxazoles by singlet oxygen has been investigated, revealing the influence of substituents on reaction rates. nih.gov

Table 3: Calculated Kinetic Data for Photo-Oxidation of Oxazoles at 300 K nih.gov

| Compound | Activation Energy (kJ/mol) | Pseudo-First-Order Rate (M⁻¹ s⁻¹) |

|---|---|---|

| Unsubstituted Oxazole | 57 | 0.94 x 10⁶ |

| 4-Methyl-2,5-diphenyloxazole | Not specified | 1.14 x 10⁶ |

Data from a computational study on the [4+2]-cycloaddition pathway.

These studies indicate that substituents on the oxazole ring can influence its electronic properties and, consequently, the reaction kinetics. nih.gov In the context of the palladium-catalyzed reactions of this compound, the rate-determining step is typically the oxidative addition of the palladium(0) complex to the carbon-iodine bond. The kinetics of this step are significantly faster for iodoarenes than for bromo- or chloroarenes, providing the basis for the selective reactivity at the C2 position. Thermodynamic considerations also favor the formation of the more stable C(sp²)-C(sp²) or C(sp²)-C(sp) bonds typically generated in cross-coupling reactions.

Direct observation and characterization of reaction intermediates provide invaluable mechanistic insight. For the reactions of this compound, key intermediates would include:

Organopalladium Intermediates : In cross-coupling reactions, transient species such as the oxidative addition product (oxazol-2-yl)palladium(II) iodide complex are formed. While often too unstable for isolation, these intermediates can sometimes be detected and characterized at low temperatures using techniques like ³¹P and ¹H NMR spectroscopy, especially when stoichiometric reactions are performed.

Oxazolium Salts : In certain reactions, particularly intramolecular cyclizations involving the bromomethyl group, stable oxazolium salt intermediates can be formed. These species are readily characterizable by standard NMR and mass spectrometry techniques. epdf.pub

The final products of the sequential functionalization are routinely characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm the regiochemistry and success of each transformation.

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for elucidating reaction mechanisms. nih.gov For this compound, computational studies could be employed to:

Model Reaction Pathways : Trace the potential energy surface for both the cross-coupling and nucleophilic substitution reactions to identify the lowest energy pathways.

Calculate Activation Barriers : Determine the activation energies for competing processes, such as the oxidative addition of palladium to the C-I bond versus the C-Br bond, thereby quantifying the observed selectivity.

Analyze Transition States : Investigate the geometry and electronic structure of transition states to understand the factors controlling reactivity and selectivity.

Predict Thermodynamic Properties : Calculate the relative stabilities of reactants, intermediates, and products.

Table 4: Hypothetical DFT-Calculated Parameters for Competing Reaction Pathways

| Parameter | Pd(0) Addition to C2-I Bond | Pd(0) Addition to C4-CH₂Br Bond | SN2 Attack at C4-CH₂Br |

|---|---|---|---|

| Calculated Activation Barrier (kcal/mol) | ~15-20 | >30 | ~20-25 (depends on nucleophile) |

| Reaction Enthalpy (kcal/mol) | Exergonic | Endergonic/Slightly Exergonic | Exergonic |

This table represents expected relative values based on established chemical principles, not specific experimental results.

Such computational models would strongly support the experimental observation that palladium-catalyzed cross-coupling is overwhelmingly favored at the C2-iodo position, while the bromomethyl group is the preferred site for nucleophilic attack.

Applications of 4 Bromomethyl 2 Iodooxazole in Complex Molecule Synthesis

Role as a Versatile Building Block for Heterocyclic Scaffolds

The bifunctional nature of halogenated oxazoles, such as those containing bromine and iodine, renders them valuable for creating a wide array of heterocyclic structures. The presence of two different halogens on the oxazole (B20620) ring, as in 4-(bromomethyl)-2-iodooxazole, allows for selective and sequential reactions. The iodo group at the 2-position is particularly amenable to metal-catalyzed cross-coupling reactions, while the bromomethyl group at the 4-position can readily undergo nucleophilic substitution.

This differential reactivity is a cornerstone of its utility. For instance, the 2-iodo substituent can be leveraged in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties. researchgate.net Subsequently, the bromomethyl group can be displaced by various nucleophiles, such as amines, thiols, or alcohols, to build out the molecular framework. This stepwise functionalization enables the controlled and predictable synthesis of complex heterocyclic scaffolds.

The oxazole ring itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.govnih.gov The ability to use this compound as a starting point allows for the rapid generation of libraries of compounds with potential biological activity. nih.gov

Synthesis of Novel Oxazole Derivatives with Diverse Substituents

The synthesis of novel oxazole derivatives is a significant area of research, driven by the wide range of biological activities exhibited by this class of compounds. mdpi.comijsrst.comresearchgate.net this compound serves as an excellent precursor for generating a multitude of substituted oxazoles.

The reactivity of the C-I bond at the 2-position allows for the introduction of various substituents through well-established methodologies like Sonogashira, Heck, and Stille couplings. This enables the attachment of alkynyl, vinyl, and stannyl (B1234572) groups, respectively, leading to a diverse array of 2-substituted oxazoles.

Simultaneously, the bromomethyl group offers a handle for a different set of transformations. Nucleophilic substitution reactions with a wide range of nucleophiles can be employed to introduce functionalities such as ethers, thioethers, amines, and azides. For example, reaction with sodium azide (B81097) can introduce an azidomethyl group, which can be further modified via click chemistry or reduction to an aminomethyl group. nih.gov

Table 1: Potential Reactions for the Synthesis of Novel Oxazole Derivatives from this compound

| Position | Reaction Type | Reagents/Catalysts | Resulting Functionality |

| C2-Iodo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| C2-Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| C4-Bromomethyl | Nucleophilic Substitution | R-OH, base | Ether (R-O-CH2-) |

| C4-Bromomethyl | Nucleophilic Substitution | R-SH, base | Thioether (R-S-CH2-) |

| C4-Bromomethyl | Nucleophilic Substitution | R2NH | Secondary or Tertiary Amine (R2N-CH2-) |

Strategies for Chemical Library Synthesis

The orthogonal reactivity of the iodo and bromomethyl groups in this compound makes it an ideal scaffold for the synthesis of chemical libraries. Combinatorial chemistry and parallel synthesis approaches can be effectively employed to generate large numbers of distinct compounds from this single starting material. researchgate.net

A typical strategy would involve a two-step diversification process. In the first step, a series of different coupling partners can be introduced at the 2-position via a palladium-catalyzed reaction. This would generate a set of intermediates, each with a unique substituent at the C2 position. In the second step, this library of intermediates can be further reacted with a diverse set of nucleophiles to modify the bromomethyl group. This approach allows for the exponential growth of the chemical library, providing a rich source of novel compounds for high-throughput screening in drug discovery and materials science.

Precursor for Elaborated Organic Structures

Beyond the synthesis of simple substituted oxazoles, this compound can be used as a key intermediate in the construction of more complex and elaborate organic structures.

The sequential and selective functionalization of this compound is a powerful strategy for the synthesis of poly-substituted oxazoles. semanticscholar.org For example, a Suzuki coupling at the 2-position, followed by a nucleophilic substitution at the 4-bromomethyl group, and potentially a subsequent lithiation and reaction with an electrophile at the 5-position (if unsubstituted), would lead to a tri-substituted oxazole with a precisely controlled substitution pattern. The ability to introduce a variety of functional groups at different positions on the oxazole ring is crucial for fine-tuning the properties of the final molecule.

The reactive handles on this compound can be utilized in macrocyclization reactions. For instance, the bromomethyl group can be converted to a longer chain bearing a terminal nucleophile, while the iodo group can be transformed into a group that can react with that nucleophile in an intramolecular fashion. Alternatively, the bifunctional nature of the molecule allows it to be used as a linker in the synthesis of macrocycles containing the oxazole moiety. nih.gov The incorporation of the rigid oxazole unit can impart specific conformational constraints on the macrocycle, which can be beneficial for biological activity.

The functional groups of this compound can be elaborated to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. airo.co.inresearchgate.net For example, the bromomethyl group could be used to introduce a side chain that, after further modification, could cyclize onto the oxazole ring or a substituent attached at the 2-position. This strategy provides access to novel and complex polycyclic aromatic systems containing the oxazole core, which are of interest in materials science and medicinal chemistry.

Future Directions and Research Perspectives

Exploration of Undiscovered Reactivity Pathways

The unique arrangement of a bromomethyl group at the C4 position and an iodine atom at the C2 position suggests a rich and unexplored reactivity profile for 4-(Bromomethyl)-2-iodooxazole. Future research could delve into several key areas. The reactivity of the bromomethyl group is anticipated to be a focal point, likely participating in nucleophilic substitution reactions. This could allow for the introduction of a wide array of functional groups, opening pathways to diverse molecular architectures.

Furthermore, the carbon-iodine bond at the C2 position presents an opportunity for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Investigating the chemoselectivity of these reactions, particularly in competition with the bromomethyl group, will be a critical aspect of understanding the compound's synthetic utility.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

As there are no established synthetic routes for this compound, the development of efficient and sustainable methods for its preparation is a primary research objective. Drawing inspiration from the synthesis of other polysubstituted oxazoles, researchers might explore multi-step sequences starting from readily available precursors. Strategies could involve the initial formation of a substituted oxazole (B20620) core, followed by selective halogenation at the C2 and C4 positions.

Green chemistry principles could be integrated into these synthetic designs by exploring the use of less hazardous reagents, minimizing waste generation, and employing catalytic methods. The development of a scalable and cost-effective synthesis will be crucial for making this compound readily accessible for further research and potential applications.

Integration into Automated Synthesis Platforms

The potential of this compound as a versatile building block makes it an interesting candidate for integration into automated synthesis platforms. These high-throughput systems can rapidly generate libraries of diverse compounds by systematically reacting the bifunctional oxazole with a variety of reagents. The dual reactivity of the bromomethyl and iodo groups could be exploited to create complex molecules with a high degree of structural diversity.

For instance, an automated platform could be programmed to perform a series of nucleophilic substitutions at the bromomethyl position followed by a matrix of cross-coupling reactions at the iodo position. This approach would significantly accelerate the discovery of new molecules with potentially valuable biological or material properties. The development of robust and reliable reaction conditions compatible with automated systems will be a key challenge in this area.

Expanded Applications in Material Sciences and Advanced Chemical Synthesis

While speculative at this stage, the unique electronic and structural features of this compound could lead to its application in material sciences. The presence of heavy atoms like bromine and iodine might impart interesting photophysical or electronic properties to polymers or organic materials incorporating this oxazole unit. For example, it could be investigated as a component in organic light-emitting diodes (OLEDs) or as a building block for novel conductive polymers.

In advanced chemical synthesis, this compound could serve as a linchpin for the construction of complex natural products or pharmaceutical intermediates. Its ability to undergo sequential and chemoselective transformations at two distinct positions offers a powerful tool for the convergent synthesis of intricate molecular targets. The exploration of its use in cascade reactions, where multiple bonds are formed in a single operation, could also lead to highly efficient synthetic strategies. The oxazole core itself is a common motif in many biologically active compounds, further highlighting the potential of this unexplored building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Bromomethyl)-2-iodooxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated oxazoles often involves cross-coupling or halogenation reactions. For example, highlights the use of Wilkinson catalyst (RhCl(PPh₃)₃) for dehydrogenative coupling and Wurtz reactions for polymerization, which could be adapted for bromomethyl-iodooxazole systems. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature (60–120°C), and stoichiometric ratios of halide precursors. A table summarizing conditions from analogous syntheses is provided below:

| Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Dehydrogenative Coupling | Wilkinson Catalyst | Toluene | 65–75 | |

| Halogen Exchange | CuI/PPh₃ | DMF | 50–60 |

- Key Consideration : Bromomethyl groups are prone to elimination; thus, low temperatures (<0°C) and inert atmospheres are critical to suppress side reactions .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Use deuterated solvents (e.g., CDCl₃) to assign peaks for bromomethyl (δ ~4.3 ppm, singlet) and iodooxazole (C-I coupling in 13C NMR, δ ~140 ppm). emphasizes coupling constants (e.g., J = 8–10 Hz for aromatic protons) to confirm substitution patterns.

- X-ray Crystallography : SHELX software ( ) is widely used for small-molecule refinement. For halogen-rich compounds, ensure high-resolution data (>0.8 Å) to resolve heavy atom positions. notes that disordered bromine/iodine atoms require TWINABS for absorption correction.

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reactivity between bromomethyl and iodo-substituents during cross-coupling?

- Methodological Answer : Bromine’s lower electronegativity (vs. iodine) favors oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while iodine’s larger atomic radius enhances β-hydride elimination risks. demonstrates that indium trichloride (InCl₃) stabilizes reactive intermediates in aldehyde-based syntheses. Contradictions in product distribution (e.g., unexpected dehalogenation) can be analyzed via:

- DFT Calculations : Compare activation energies for C-Br vs. C-I bond cleavage (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediates like palladacycles .

Q. How can computational tools predict and optimize the binding affinity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock4 () with flexible ligand sampling to account for halogen bonding (e.g., iodine’s σ-hole interactions). Adjust van der Waals radii for heavy halogens (Br: 1.85 Å; I: 2.15 Å).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of oxazole-protein complexes. recommends PLIP for profiling halogen-protein interactions (e.g., Br···O=C hydrogen bonds).

Q. What strategies address crystallographic disorder in this compound derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) to enhance resolution for heavy atoms.

- Refinement : In SHELXL ( ), apply ISOR and DELU constraints to model anisotropic displacement parameters. For severe disorder, split the site occupancy (e.g., 70:30 ratio) and refine with PART instructions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.